

A Comparative Analysis of Computational vs. Experimental Data for 3-Benzylidenecamphor

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Compound of Interest

Compound Name: 3-Benzylidenecamphor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of experimental and computationally predicted data for the organic compound **3-benzylidenecamphor**. Utilized primarily as a UV filter in sunscreens, a thorough understanding of its structural and electronic properties is crucial for predicting its efficacy, stability, and potential biological interactions. This analysis bridges the gap between empirical measurements and theoretical models, offering a comprehensive overview for researchers in medicinal chemistry, materials science, and drug development.

Data Presentation: Spectroscopic and Physicochemical Properties

The following tables summarize the key physicochemical and spectroscopic data for **3-benzylidenecamphor**, presenting a side-by-side comparison of experimentally determined values and theoretically calculated predictions. Computational data are based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) methods, which have been shown to provide good agreement with experimental results for related camphor derivatives.

Table 1: Physicochemical Properties of **3-Benzylidenecamphor**

Property	Experimental Value	Computational Prediction Method
Molecular Formula	C ₁₇ H ₂₀ O	-
Molecular Weight	240.34 g/mol	-
Melting Point	97 °C[1]	Not typically calculated
Solubility	Chloroform (Sparingly), Hexanes (Slightly), Methanol (Slightly)[1]	Solvation models can predict solubility trends

Table 2: Comparative Analysis of Infrared (IR) Spectroscopy Data

Functional Group	Experimental IR Peak (cm ⁻¹)	Predicted Vibrational Frequency (cm ⁻¹) (DFT/B3LYP)
C=O (Ketone)	~1730-1750	Expected around 1740-1760
C=C (Aromatic)	~1600, 1450-1500	Expected in the 1450-1600 range
C=C (Vinylic)	~1620-1640	Expected around 1630
C-H (Aromatic/Vinylic)	~3000-3100	Expected in the 3000-3100 range
C-H (Aliphatic)	~2850-3000	Expected in the 2850-3000 range

Table 3: Comparative Analysis of ¹H NMR Spectroscopy Data

Proton Environment	Experimental Chemical Shift (δ , ppm)	Predicted Chemical Shift (δ , ppm) (GIAO method)
Aromatic protons	7.0-8.0	Expected in a similar downfield region
Vinylic proton	~7.5	Expected to be deshielded, in the aromatic region
Camphor skeleton protons	1.0-3.0	Expected in a complex, overlapping upfield region
Methyl groups	Two singlets around 1.0	Expected as distinct singlets in the upfield region

Table 4: Comparative Analysis of ^{13}C NMR Spectroscopy Data

Carbon Environment	Experimental Chemical Shift (δ , ppm)	Predicted Chemical Shift (δ , ppm) (GIAO method)
C=O (Ketone)	> 200	Expected to be the most deshielded signal
Aromatic/Vinylic carbons	120-140	Expected in the typical downfield region for sp^2 carbons
Camphor skeleton carbons	20-60	Expected in the upfield aliphatic region
Methyl groups	~10-20	Expected in the upfield region

Table 5: Comparative Analysis of UV-Vis Spectroscopy Data

Electronic Transition	Experimental λ_{max} (nm)	Predicted λ_{max} (nm) (TD-DFT)
$\pi \rightarrow \pi$	~300-320	Expected to be the main absorption band
$n \rightarrow \pi$	~330-350	Expected as a weaker, longer-wavelength absorption

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in **3-benzylidenecamphor**.
- Methodology (KBr Pellet Method):
 - A small amount of **3-benzylidenecamphor** (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle until a homogenous mixture is obtained.
 - The mixture is then transferred to a pellet-forming die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
 - The KBr pellet is placed in the sample holder of an FTIR spectrometer.
 - The spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Methodology:

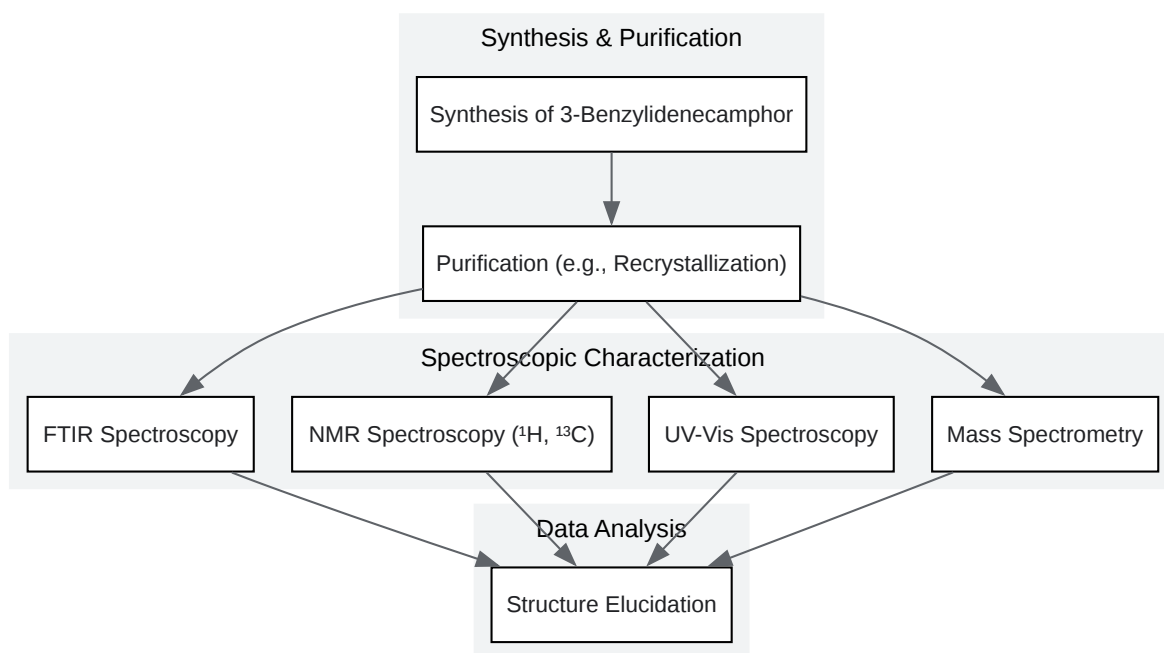
- A small amount of **3-benzylidenecamphor** is dissolved in a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to an NMR tube.
- ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer.
- Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3. UV-Vis Spectroscopy

- Objective: To study the electronic transitions within the molecule.
- Methodology:
 - A dilute solution of **3-benzylidenecamphor** is prepared in a suitable solvent (e.g., ethanol or cyclohexane).
 - The solution is placed in a quartz cuvette.
 - The UV-Vis spectrum is recorded by passing a beam of ultraviolet and visible light through the sample and measuring the absorbance at different wavelengths.

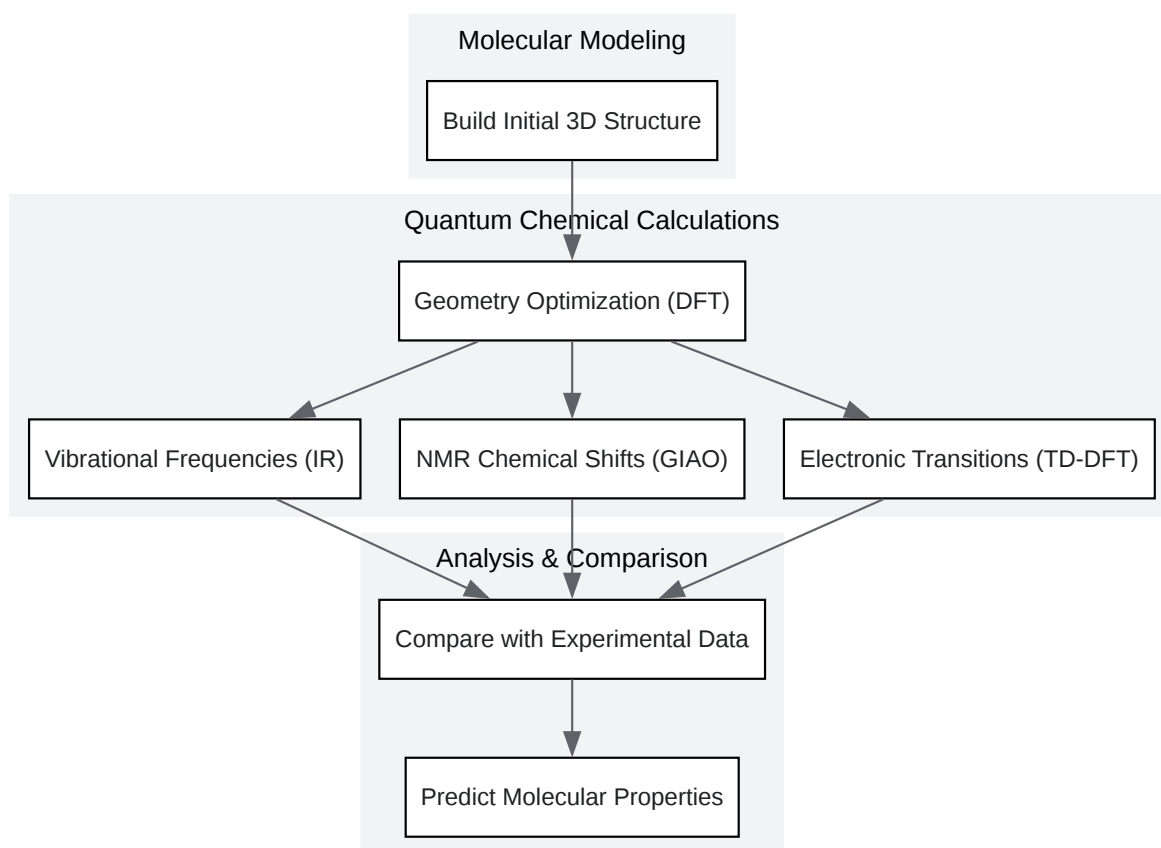
Mandatory Visualization

The following diagrams illustrate the workflows for the experimental characterization and computational analysis of **3-benzylidenecamphor**.



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Caption: Experimental workflow for the synthesis and characterization of **3-benzylidenecamphor**.



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Caption: Computational workflow for the theoretical analysis of **3-benzylidenecamphor**.

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References

- 1. Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

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